N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a furan ring, an imino group, and a triazatricyclo framework
Properties
Molecular Formula |
C27H25N5O4 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H25N5O4/c1-17-5-3-12-32-24(17)30-25-22(27(32)34)15-21(26(33)29-16-20-6-4-14-36-20)23(28)31(25)13-11-18-7-9-19(35-2)10-8-18/h3-10,12,14-15,28H,11,13,16H2,1-2H3,(H,29,33) |
InChI Key |
YTTIYTNAKBUMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl precursor. This precursor is then reacted with various reagents to introduce the imino group and the triazatricyclo framework. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the imino group may produce amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism property.
Bromomethyl methyl ether: Used in various synthetic applications.
Uniqueness
N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in multiple scientific fields. Its combination of a furan ring, imino group, and triazatricyclo framework sets it apart from simpler compounds like ethyl acetoacetate and bromomethyl methyl ether.
Biological Activity
N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential for biological activity due to its unique structural features and functional groups. This article explores its biological activity through various studies and evaluations.
Structural Overview
The compound features:
- Furan ring : Contributes to its reactivity and potential interactions with biological targets.
- Imino group : May participate in nucleophilic addition reactions.
- Carboxamide moiety : Capable of engaging in hydrogen bonding.
- Methoxyphenyl group : Enhances electronic and steric properties.
The molecular formula is with a molecular weight of approximately 473.5 g/mol .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits promising antimicrobial activity. For instance:
- In vitro studies showed effective inhibition against various bacterial strains, including Staphylococcus epidermidis and other clinical isolates .
- The minimal inhibitory concentration (MIC) values for active compounds ranged from 0.25 to 4 µg/mL against standard bacterial strains .
Table 1: Antimicrobial Activity of N-(furan-2-ylmethyl) Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 6 | S. epidermidis | 4 | Moderate |
| Compound 1 | E. coli | 16 | Weak |
| Compound 2 | Staphylococcus aureus | 8 | Moderate |
Cytotoxicity Studies
Cytotoxicity evaluations against human cancer cell lines revealed that the compound demonstrated non-cytotoxic effects on normal cells (HaCaT), indicating its potential safety profile for therapeutic applications .
The mechanism of action for N-(furan-2-ylmethyl)-6-imino compounds involves:
- Binding to Enzymes/Receptors : The compound may interact with specific molecular targets, altering their activity.
- Electrophilic Substitution : The furan ring's electron-rich nature allows it to undergo electrophilic substitution reactions, potentially leading to diverse biological effects .
Case Study 1: Antibacterial Evaluation
A series of synthesized derivatives were evaluated for their antibacterial efficacy:
- Compound derivatives were screened against both standard and clinical bacterial strains.
- Notably, certain derivatives exhibited enhanced activity compared to traditional antibiotics like Ciprofloxacin .
Case Study 2: Structure-Based Pharmacological Prediction
In silico studies predicted favorable pharmacological profiles for the compound, suggesting strong binding affinities to biological targets which warrant further investigation in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
